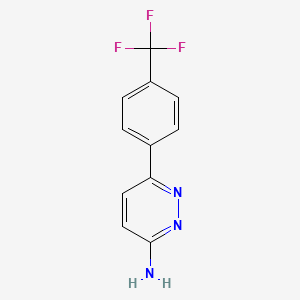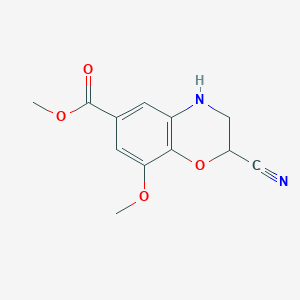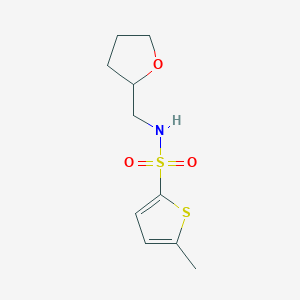
6-(4-(Trifluorometil)fenil)piridazin-3-amina
Descripción general
Descripción
“6-(4-(Trifluoromethyl)phenyl)pyridazin-3-amine” is an organic compound with the CAS Number: 1215073-83-8 . Its IUPAC name is 6-[4-(trifluoromethyl)phenyl]-3-pyridazinylamine . The compound has a molecular weight of 239.2 .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which includes “6-(4-(Trifluoromethyl)phenyl)pyridazin-3-amine”, has been extensively studied . The major use of trifluoromethylpyridine (TFMP) derivatives is in the protection of crops from pests . Various methods of synthesizing these compounds have been reported .Molecular Structure Analysis
The molecular structure of “6-(4-(Trifluoromethyl)phenyl)pyridazin-3-amine” can be represented by the InChI code: 1S/C11H8F3N3/c12-11(13,14)8-3-1-7(2-4-8)9-5-6-10(15)17-16-9/h1-6H,(H2,15,17) .Physical And Chemical Properties Analysis
The compound has a storage temperature of 28°C .Aplicaciones Científicas De Investigación
Medicamentos Cardiovasculares
Los derivados de piridazinona se explotaron inicialmente en la búsqueda de medicamentos cardiovasculares . Se ha encontrado que poseen propiedades antihipertensivas .
Agroquímicos
Los derivados de piridazinona también se han utilizado en agroquímicos . El grupo trifluorometil en el compuesto podría potencialmente mejorar su efectividad en esta aplicación.
Actividad Antimicrobiana
Se ha informado que un número sustancial de piridazinonas poseen propiedades antimicrobianas . Esto sugiere que “6-(4-(Trifluorometil)fenil)piridazin-3-amina” podría usarse potencialmente en el desarrollo de nuevos agentes antimicrobianos.
Actividad Antituberculosa
Algunas piridazinonas han mostrado actividad antituberculosa . Esto indica una aplicación potencial de “this compound” en el tratamiento de la tuberculosis.
Propiedades Analgésicas
Se ha encontrado que las piridazinonas tienen propiedades analgésicas . Esto sugiere que “this compound” podría usarse potencialmente en el manejo del dolor.
Actividad Antiinflamatoria
Las piridazinonas han demostrado actividad antiinflamatoria . Esto indica una aplicación potencial de “this compound” en el tratamiento de afecciones inflamatorias.
Actividad Antidiabética
Algunas piridazinonas han mostrado actividad antidiabética . Esto sugiere una aplicación potencial de “this compound” en el tratamiento de la diabetes.
Actividad Anticamcer
Las piridazinonas han demostrado propiedades anticancerígenas . Esto indica una aplicación potencial de “this compound” en el tratamiento del cáncer.
Mecanismo De Acción
Target of Action
Pyridazinone derivatives, to which this compound belongs, have been associated with a wide range of pharmacological activities .
Mode of Action
It’s worth noting that certain pyridazinone derivatives have been found to inhibit calcium ion influx, which is required for the activation of platelet aggregation .
Biochemical Pathways
Pyridazinone derivatives have been associated with a broad spectrum of activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Pyridazinone derivatives have been associated with a wide range of pharmacological activities .
Análisis Bioquímico
Biochemical Properties
6-(4-(Trifluoromethyl)phenyl)pyridazin-3-amine plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The nature of these interactions often involves binding to the active sites of enzymes, leading to either inhibition or activation of their catalytic functions .
Cellular Effects
The effects of 6-(4-(Trifluoromethyl)phenyl)pyridazin-3-amine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can alter the expression of specific genes involved in metabolic and signaling pathways, thereby affecting cellular responses and functions. Additionally, it has been observed to impact cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels and energy production .
Molecular Mechanism
At the molecular level, 6-(4-(Trifluoromethyl)phenyl)pyridazin-3-amine exerts its effects through various mechanisms. One primary mechanism involves binding interactions with biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the specific target and context. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
The temporal effects of 6-(4-(Trifluoromethyl)phenyl)pyridazin-3-amine in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound may undergo degradation, leading to changes in its activity and effectiveness. In vitro and in vivo studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
In animal models, the effects of 6-(4-(Trifluoromethyl)phenyl)pyridazin-3-amine vary with different dosages. At lower doses, the compound may exhibit beneficial effects, such as enzyme modulation and improved metabolic function. At higher doses, it can lead to toxic or adverse effects, including enzyme inhibition and disruption of normal cellular processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity .
Metabolic Pathways
6-(4-(Trifluoromethyl)phenyl)pyridazin-3-amine is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can affect metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels and overall metabolic balance. The compound’s interactions with metabolic enzymes are crucial for its role in regulating metabolic processes and maintaining cellular homeostasis .
Transport and Distribution
The transport and distribution of 6-(4-(Trifluoromethyl)phenyl)pyridazin-3-amine within cells and tissues are essential for its biological activity. The compound is transported through cellular membranes via specific transporters or binding proteins, which facilitate its localization and accumulation in target tissues. These interactions are critical for the compound’s effectiveness in modulating biochemical and cellular processes .
Subcellular Localization
The subcellular localization of 6-(4-(Trifluoromethyl)phenyl)pyridazin-3-amine is a key factor in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its interactions with specific biomolecules and for exerting its effects on cellular processes .
Propiedades
IUPAC Name |
6-[4-(trifluoromethyl)phenyl]pyridazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3/c12-11(13,14)8-3-1-7(2-4-8)9-5-6-10(15)17-16-9/h1-6H,(H2,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTPJWDPMTMDLDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(C=C2)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-amine](/img/structure/B1391749.png)
![[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]methanamine dihydrochloride](/img/structure/B1391750.png)


![4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-3-amine](/img/structure/B1391757.png)


![3-[(Methylsufonyl)oxy]phenylacetic acid](/img/structure/B1391761.png)
![(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)-acetic acid hydrochloride](/img/structure/B1391762.png)
![3-Azabicyclo[3.1.1]heptane-6-carboxylic acid hydrochloride](/img/structure/B1391765.png)


![2-[(6-Methylpyridazin-3-yl)oxy]acetic acid](/img/structure/B1391770.png)
![3-(3-[(Ethylamino)carbonyl]aminophenyl)propanoic acid](/img/structure/B1391771.png)
